2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a thienopyrimidine core with benzyloxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-(benzyloxy)-3-methoxybenzaldehyde with thieno[2,3-d]pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4′-Benzyloxy-2′-methoxy-3′-methylacetophenone: Shares similar benzyloxy and methoxy substituents but differs in the core structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in having a pyrimidine core but differ in the additional ring structures and substituents.
Uniqueness
2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a thienopyrimidine core with specific benzyloxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H22N2O3S/c1-13-14(2)28-22-19(13)21(25)23-20(24-22)16-9-10-17(18(11-16)26-3)27-12-15-7-5-4-6-8-15/h4-11,20,24H,12H2,1-3H3,(H,23,25) |
InChI Key |
YKVVHVJMBIWFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.